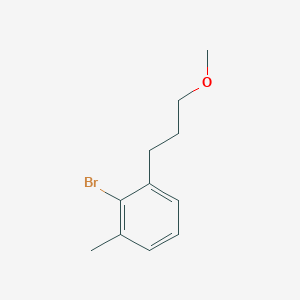
Methyl 2-propylisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-propylisonicotinate is an organic compound belonging to the class of nicotinates It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol and the 2-position of the pyridine ring is substituted with a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-propylisonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Isonicotinic acid+MethanolAcid catalystMethyl isonicotinate
To introduce the propyl group at the 2-position, a Friedel-Crafts alkylation reaction can be employed. This involves the reaction of methyl isonicotinate with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts can enhance the yield and purity of the final product. Additionally, solvent recovery and recycling can be implemented to reduce waste and improve the overall sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-propylisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Propylisonicotinic acid.
Reduction: Methyl 2-propylisonicotinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 2-propylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-propylisonicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release isonicotinic acid, which can then interact with biological receptors or enzymes. The propyl group at the 2-position may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
Methyl isonicotinate: Similar to Methyl 2-propylisonicotinate but without the propyl substitution.
Ethyl nicotinate: An ethyl ester of nicotinic acid, used in similar applications as Methyl nicotinate.
Uniqueness
This compound is unique due to the presence of the propyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl 2-propylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-4-9-7-8(5-6-11-9)10(12)13-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
OFRVBOAKBNDKFE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=CC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



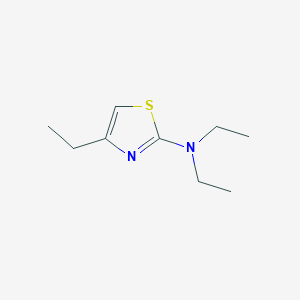
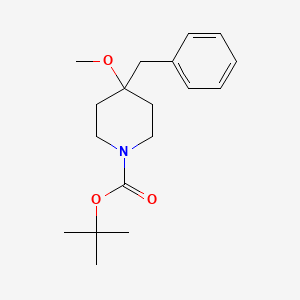
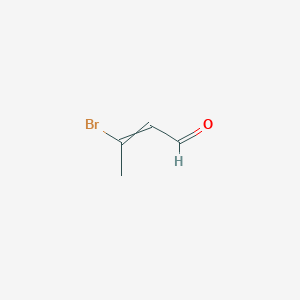
![1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)

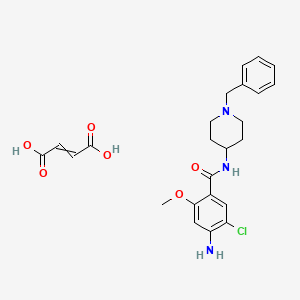
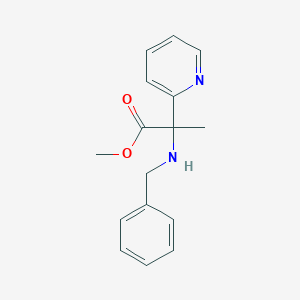



![Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13879967.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}-2-methylpyrimidine-5-carboxylate](/img/structure/B13879969.png)
